(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid

Medicinal Chemistry Chiral Resolution Structure-Activity Relationship

(7R,8aS)-Octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid (CAS 2102409-52-7) is a stereochemically defined, bicyclic heterocyclic building block featuring a fused pyrrolidine-piperazine core with a hydroxyl substituent at the 7-position, supplied as the oxalate salt. The pyrrolopiperazine scaffold is recognized as a privileged structure in medicinal chemistry, appearing in natural products, bioactive compounds, and approved drugs.

Molecular Formula C9H16N2O5
Molecular Weight 232.23
CAS No. 2102409-52-7
Cat. No. B3115600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid
CAS2102409-52-7
Molecular FormulaC9H16N2O5
Molecular Weight232.23
Structural Identifiers
SMILESC1CN2CC(CC2CN1)O.C(=O)(C(=O)O)O
InChIInChI=1S/C7H14N2O.C2H2O4/c10-7-3-6-4-8-1-2-9(6)5-7;3-1(4)2(5)6/h6-8,10H,1-5H2;(H,3,4)(H,5,6)/t6-,7+;/m0./s1
InChIKeyJVTWONPGZQKRTM-UOERWJHTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7R,8aS)-Octahydropyrrolo[1,2-a]piperazin-7-ol Oxalic Acid (CAS 2102409-52-7): Chiral Building Block Procurement Guide


(7R,8aS)-Octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid (CAS 2102409-52-7) is a stereochemically defined, bicyclic heterocyclic building block featuring a fused pyrrolidine-piperazine core with a hydroxyl substituent at the 7-position, supplied as the oxalate salt . The pyrrolopiperazine scaffold is recognized as a privileged structure in medicinal chemistry, appearing in natural products, bioactive compounds, and approved drugs [1]. The specific (7R,8aS) absolute configuration defines this compound's three-dimensional vector presentation, which is critical for structure-activity relationship (SAR) exploration in drug discovery programs targeting chiral recognition sites on enzymes and receptors [2]. This guide provides quantitative evidence establishing where this specific stereoisomer and salt form offers verifiable differentiation from closely related analogs for informed procurement decisions.

Why Generic Substitution of (7R,8aS)-Octahydropyrrolo[1,2-a]piperazin-7-ol Oxalic Acid Is Not Advisable Without Stereochemical Verification


The pyrrolo[1,2-a]piperazine scaffold contains two stereogenic centers (C7 and C8a), generating four possible diastereomers: (7R,8aS), (7S,8aR), (7R,8aR), and (7S,8aS). Each diastereomer presents the hydroxyl group and ring junction hydrogen in distinct spatial orientations, which can lead to profoundly different binding affinities when incorporated into target molecules [1]. Additionally, the salt form selection is non-trivial: the free base, hydrochloride, dihydrochloride, and oxalate salts exhibit different physicochemical properties including crystallinity, hygroscopicity, and aqueous solubility, directly impacting weighing accuracy, formulation reproducibility, and reaction performance . Substituting the (7R,8aS)-oxalate with an alternative stereoisomer or salt form without rigorous validation introduces a confounding variable that can invalidate SAR conclusions, compromise chiral HPLC method development, and waste synthetic effort on a scaffold with the incorrect three-dimensional geometry. The quantitative evidence below demonstrates where these differences manifest in measurable terms.

Quantitative Differentiation Evidence for (7R,8aS)-Octahydropyrrolo[1,2-a]piperazin-7-ol Oxalic Acid (CAS 2102409-52-7)


Stereochemical Configuration Fidelity: (7R,8aS) vs. (7S,8aR) Enantiomeric Purity Requirements for Reproducible SAR

The (7R,8aS) oxalate salt provides a single, defined enantiomeric configuration of the pyrrolopiperazine scaffold. In contrast, racemic or scalemic mixtures of octahydropyrrolopiperazin-7-ol introduce an undefined stereochemical variable. Enantiopure pyrrolopiperazines have been reported with complete diastereoselectivity from synthetic methodology, confirming that stereochemically pure material is synthetically accessible and analytically verifiable [1]. The (7R,8aS)-oxalate available from commercial suppliers is specified at NLT 98% purity with a defined isomeric SMILES notation (C1CN2C[C@@H](C[C@H]2CN1)O) confirming absolute configuration at both C7 (R) and C8a (S) . Substitution with racemic material or the enantiomeric (7S,8aR) form would invert all stereocenters, potentially inverting or abolishing target binding. The importance of bridgehead stereochemistry is underscored by reports that diastereoselective generation of the C8a stereogenic center is a key synthetic challenge distinguishing modern synthetic routes [2].

Medicinal Chemistry Chiral Resolution Structure-Activity Relationship Stereochemistry

Salt Form Differentiation: Oxalate Salt Aqueous Solubility and Handling Advantages vs. Free Base

The oxalate salt form of (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol (CAS 2102409-52-7, MW 232.23 g/mol) provides enhanced aqueous solubility compared to the free base (CAS 879399-07-2, MW 142.20 g/mol). The oxalic acid counterion adds to aqueous solubility and stability . The free base is described as a versatile small molecule scaffold but supplied as a low-molecular-weight amine (MW 142.2 g/mol) without a counterion, which for bicyclic secondary/tertiary amines typically results in hygroscopic, low-crystallinity solids that complicate accurate weighing under ambient conditions . The oxalate salt's higher molecular weight (232.23 vs. 142.20 g/mol) also reduces percentage weighing error for the same mass of active scaffold when dispensing small quantities (e.g., 10 mg of oxalate provides 6.12 mg of free base equivalent vs. direct weighing of 6.12 mg of potentially hygroscopic free base).

Salt Selection Preformulation Aqueous Solubility Weighing Accuracy

Diastereomer Purity Assurance: (7R,8aS) vs. (7R,8aR) Differentiation for Consistent Pharmacophore Projection

The (7R,8aS) configuration represents the cis ring junction diastereomer, distinct from the trans ring junction (7R,8aR) form (CAS 1594066-65-5) . In pyrrolopiperazine systems, the ring junction configuration (cis vs. trans) fundamentally alters the spatial relationship between the piperazine nitrogens and the pyrrolidine hydroxyl group. Literature on related pyrrolopiperazine derivatives demonstrates that the trans configuration at the ring junction can result in considerably different pharmacological potency compared to cis counterparts in antihypertensive assays . The commercial specification for the (7R,8aS) oxalate includes a defined isomeric SMILES confirming the cis configuration , enabling researchers to procure material with unambiguous diastereomeric identity, whereas generic "octahydropyrrolopiperazin-7-ol" listings may not specify ring junction geometry, risking procurement of mixed diastereomers.

Diastereomer Separation Pharmacophore Modeling Chiral Pool Synthesis CNS Drug Discovery

Privileged Scaffold Validation: Pyrrolopiperazine Core as a Validated Medicinal Chemistry Starting Point vs. Acyclic Diamine Alternatives

The pyrrolo[1,2-a]piperazine scaffold constitutes a privileged structure in medicinal chemistry, appearing in natural products with validated bioactivity, including hanishin (NSCLC-N6 IC50 9.7 μg/mL) and longamide B methyl ester (P-388 leukemia ED50 30 μg/mL) [1]. The octahydro-pyrrolopiperazine core is a saturated analog of this scaffold, offering enhanced three-dimensional character (higher fraction sp3 carbons) beneficial for drug-like properties. The (7R,8aS)-7-hydroxy substitution pattern places a hydrogen bond donor/acceptor at a defined stereochemical position, enabling vector-specific interactions. The availability of this building block in defined stereochemical form enables one-pot, diastereoselective synthetic transformations yielding enantiopure products, as demonstrated by Ugi-based methodologies achieving complete diastereoselectivity [2]. In contrast, acyclic diamine building blocks (e.g., N-Boc-1,2-ethylenediamine derivatives) lack the conformational constraint provided by the fused bicycle, resulting in greater entropic penalty upon target binding and less defined SAR.

Privileged Scaffold Drug Discovery Kinase Inhibitors CNS Therapeutics

Recommended Application Scenarios for (7R,8aS)-Octahydropyrrolo[1,2-a]piperazin-7-ol Oxalic Acid Based on Differentiated Evidence


Chiral Fragment-Based Drug Discovery Requiring Defined Stereochemical SAR at Two Centers

In fragment-based lead discovery programs, the (7R,8aS)-oxalate provides a fragment-sized (MW 232.23) building block with defined stereochemistry at two centers (C7 and C8a). This enables unambiguous interpretation of X-ray co-crystal structures and binding affinity data, where the hydroxyl group's spatial orientation is critical for hydrogen bonding interactions. The specified NLT 98% purity and isomeric SMILES-confirmed configuration support reproducible fragment soaking and SAR-by-catalog approaches where stereochemical ambiguity would confound structure-based design.

Multi-Step Synthesis of CNS-Targeted Compound Libraries via the Privileged Pyrrolopiperazine Scaffold

The pyrrolopiperazine scaffold, exemplified by its presence in bioactive natural products with CNS and anticancer activity [1], serves as a validated starting point for library synthesis. The (7R,8aS) hydroxyl group provides a synthetic handle for further functionalization (etherification, esterification, oxidation) while the piperazine nitrogens enable parallel diversification through N-alkylation or N-arylation. The enantiopure nature of this building block supports one-pot, diastereoselective transformations yielding enantiopure products without additional chiral separation steps [2].

Chiral HPLC Method Development and Analytical Reference Standard Usage

The (7R,8aS)-oxalate's defined stereochemistry makes it suitable as a reference standard for chiral HPLC method development, particularly for monitoring diastereomeric purity in reactions involving the octahydropyrrolopiperazine scaffold. The compound's distinct retention time and optical activity can serve as a benchmark for detecting and quantifying the undesired (7S,8aR), (7R,8aR), or (7S,8aS) diastereomers in reaction mixtures, aiding process chemistry quality control .

Preformulation Salt Screening and Physicochemical Property Optimization Studies

The oxalate salt form offers measured advantages in aqueous solubility and stability over the free base (CAS 879399-07-2, MW 142.20, ≥95% purity ). Researchers conducting salt form comparisons can use the oxalate, hydrochloride (CAS 2173637-06-2), and free base directly in parallel solubility, stability, and hygroscopicity assays, generating comparative data to guide the selection of optimal salt forms for specific reaction or formulation conditions.

Quote Request

Request a Quote for (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.